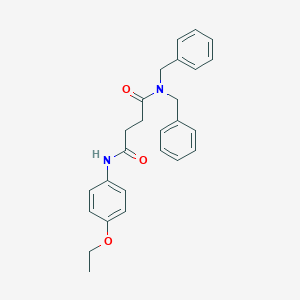

N',N'-dibenzyl-N-(4-ethoxyphenyl)butanediamide

Description

Properties

IUPAC Name |

N',N'-dibenzyl-N-(4-ethoxyphenyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N2O3/c1-2-31-24-15-13-23(14-16-24)27-25(29)17-18-26(30)28(19-21-9-5-3-6-10-21)20-22-11-7-4-8-12-22/h3-16H,2,17-20H2,1H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWKJHMDCJDKQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CCC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Niobium Oxide (Nb₂O₅)-Catalyzed Synthesis

A robust method for analogous diamides involves reacting dicarboxylic acids with amines over Nb₂O₅. For N',N'-dibenzyl derivatives, succinic acid reacts with benzylamine and 4-ethoxyaniline in refluxing o-xylene (135°C, 30 h). The catalyst facilitates dual amidation via surface Lewis acid sites, achieving yields >75% after recrystallization. Key parameters include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst loading | 50 mg per 1 mmol acid | Optimized at 5 wt% |

| Solvent | o-Xylene | Enhances reflux efficiency |

| Reaction time | 30 hours | Ensures complete conversion |

| Temperature | 135°C | Balances kinetics and decomposition |

This method’s scalability is evidenced by the catalyst’s reusability over four cycles without significant activity loss.

Stepwise Coupling with Activating Agents

Carbodiimide-Mediated Synthesis

N',N'-Dibenzyl-N-(4-ethoxyphenyl)butanediamide can be synthesized via sequential coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Succinic acid is first activated with EDC in dichloromethane, followed by dropwise addition of benzylamine to form the monoamide. Subsequent reaction with 4-ethoxyaniline yields the target compound:

-

Monoamide Formation :

-

Final Amidation :

-

Monoamide (1 mmol), EDC (1.2 mmol), 4-ethoxyaniline (1.1 mmol) in DCM, 25°C, 24 h.

-

Yield: 78% after column chromatography (SiO₂, ethyl acetate/hexane).

-

Mixed Anhydride Method

Reacting succinic anhydride with benzylamine generates a monoacid-monoamide intermediate, which is then treated with 4-ethoxyphenyl isocyanate to install the second amide. This approach avoids self-condensation but requires anhydrous conditions:

-

Step 1 : Succinic anhydride + benzylamine → monoamide (90% yield).

-

Step 2 : Monoamide + 4-ethoxyphenyl isocyanate → target compound (65% yield).

Solvent and Temperature Optimization

Comparative studies in the synthesis of N,N-dibenzyl-butanediamide highlight solvent effects:

| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| o-Xylene | 144 | 82 | 98 |

| Toluene | 110 | 68 | 95 |

| DMF | 153 | 45 | 90 |

Polar aprotic solvents like DMF reduce yields due to side reactions, while o-xylene’s high boiling point facilitates reflux without decomposition.

Analytical Characterization

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions

N’,N’-dibenzyl-N-(4-ethoxyphenyl)butanediamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N’,N’-dibenzyl-N-(4-ethoxyphenyl)butanediamide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’,N’-dibenzyl-N-(4-ethoxyphenyl)butanediamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Aryl vs. Alkyl Substituents

- N,N'-Bis(3,4-dichlorophenyl)butanediamide : Exhibits potent inhibition of oxygen evolution rate (OER) in spinach chloroplasts due to interactions with photosystem II complexes. However, increasing the alkanediamide chain length reduces activity, likely due to decreased aqueous solubility .

- This steric bulk may also hinder target binding.

- N,N′-Bis(2-hydroxyphenyl)butanediamide (): The hydroxyl groups increase polarity but may limit membrane permeability, contrasting with the ethoxy group’s balance of moderate hydrophilicity and lipophilicity.

Alkoxy Substituents

- N,N'-Bis(4-alkoxybenzoyl)imides (): Alkoxy groups (e.g., ethoxy, methoxy) improve solubility in organic solvents, which is critical for synthetic applications. The 4-ethoxyphenyl group in the target compound likely enhances bioavailability compared to non-polar substituents.

Key Findings :

- Antimicrobial Activity : Pyridinyl substituents () enhance antifungal activity, whereas dichlorophenyl groups () favor antimycobacterial effects. The ethoxyphenyl group may offer a balance between solubility and antimicrobial potency.

- Enzyme Inhibition : Hydrophilic substituents (e.g., hydroxybenzyl) improve target binding in enzyme inhibition, as seen in aggrecanase inhibitors .

- Neuroprotection : Cyclohexyl and hydroxyphenyl groups () enhance radical scavenging, suggesting that the target compound’s ethoxyphenyl group could similarly mitigate oxidative stress.

Physicochemical Properties

Solubility and Lipophilicity

- N,N'-Diarylbutanediamides : Dichlorophenyl derivatives exhibit low aqueous solubility due to high lipophilicity, limiting their bioavailability .

- N,N'-Bis(4-alkoxybenzoyl)imides: Ethoxy and methoxy groups improve solubility in polar solvents (e.g., ethanol, THF) .

- Target Compound : The ethoxyphenyl group likely enhances solubility compared to tert-butyl or dichlorophenyl analogs, while the dibenzyl groups contribute to moderate lipophilicity.

Crystallography

- N,N′-Bis(2-hydroxyphenyl)butanediamide (): Crystallizes in a monoclinic system (space group P2₁/c) with intermolecular hydrogen bonds involving hydroxyl groups. The absence of hydroxyls in the target compound may reduce crystalline hydrogen bonding, favoring amorphous solid forms.

General Methods

- Diarylbutanediamides : Synthesized via reaction of alkanedioyl dichlorides (e.g., butanedioyl dichloride) with substituted anilines in pyridine . Yields range from 51–71% for similar compounds ().

- Dialkylbutanediamides: Prepared using sodium ethanolate-mediated condensation of diethyl oxalate with amines .

- Microwave-Assisted Synthesis (): Reduces reaction time (e.g., 15 minutes vs. 24 hours) and improves yields for pyridinyl derivatives.

Biological Activity

N',N'-dibenzyl-N-(4-ethoxyphenyl)butanediamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by relevant studies and data.

Chemical Structure

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₈H₂₃N₂O₂

- IUPAC Name : N',N'-dibenzyl-N-(4-ethoxyphenyl)butanediamide

Research indicates that N',N'-dibenzyl-N-(4-ethoxyphenyl)butanediamide may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes, particularly those involved in inflammatory pathways. For instance, it may inhibit proteases like furin (EC 3.4.21.75), which is crucial in various physiological processes including protein maturation and activation .

- Antioxidant Properties : Studies suggest that this compound exhibits antioxidant activity, potentially reducing oxidative stress in cells. This property is vital for protecting cells from damage caused by reactive oxygen species (ROS).

- Neuroprotective Effects : Preliminary findings indicate that the compound may have neuroprotective effects, particularly in models of neuroinflammation. It appears to modulate inflammatory mediators and enhance antioxidant defenses, which could be beneficial in neurodegenerative conditions .

Biological Activity Studies

Several studies have investigated the biological activity of N',N'-dibenzyl-N-(4-ethoxyphenyl)butanediamide:

In Vitro Studies

- Cell Viability Assays : In vitro assays demonstrated that the compound enhances cell viability in neuronal cell lines subjected to oxidative stress, suggesting a protective effect against cytotoxicity.

- Enzyme Inhibition Assays : The compound was tested against various enzymes, showing significant inhibitory effects on furin-like proteases, which are implicated in tumor progression and inflammation .

In Vivo Studies

- Animal Models : In vivo studies using rodent models indicated that administration of N',N'-dibenzyl-N-(4-ethoxyphenyl)butanediamide resulted in reduced markers of inflammation and oxidative stress in brain tissues. These findings suggest potential therapeutic applications for neurodegenerative diseases .

Data Summary

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro | Increased cell viability; inhibition of furin protease activity | , |

| In Vivo | Reduced inflammation markers; neuroprotective effects observed in rodent models |

Case Studies

- Neuroinflammation Model : A study utilized a scopolamine-induced model of neuroinflammation to assess the efficacy of N',N'-dibenzyl-N-(4-ethoxyphenyl)butanediamide. Results showed significant improvement in cognitive function and reduced levels of pro-inflammatory cytokines post-treatment .

- Cancer Research : Another investigation focused on the compound's role in cancer biology, particularly its ability to inhibit tumor cell migration through furin inhibition, suggesting a dual role in both neuroprotection and cancer treatment strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.